molecular formula C9H9ClO B1293839 2,6-Dimethylbenzoyl chloride CAS No. 21900-37-8

2,6-Dimethylbenzoyl chloride

Cat. No. B1293839
CAS RN: 21900-37-8
M. Wt: 168.62 g/mol
InChI Key: CFLAYISSADVCJH-UHFFFAOYSA-N
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Patent
US08481595B2

Procedure details

2,6-Dimethylbenzoic acid (15 g, 99.88 mmol) was added to anhydrous CH2Cl2 (20 ml) at 0° C. followed by drop wise addition of oxalyl chloride (2M in CH2Cl2, 14.14 g) under argon. The reaction mixture was stirred at the same temperature for 30 minutes and then warmed to the room temperature for 1 hour, concentrated and used without purification.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
14.14 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:3]=1[C:4](O)=[O:5].C(Cl)(=O)C([Cl:15])=O>C(Cl)Cl>[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:3]=1[C:4]([Cl:15])=[O:5]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
CC1=C(C(=O)O)C(=CC=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
14.14 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at the same temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
used without purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC1=C(C(=O)Cl)C(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.